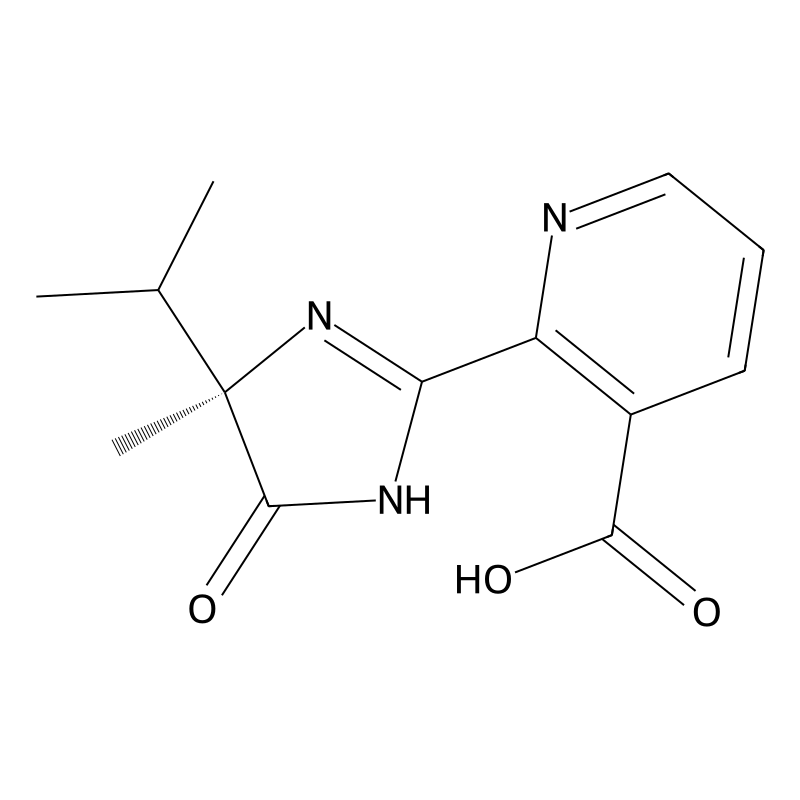(R)-Imazapyr

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
(R)-Imazapyr is a selective, non-volatile herbicide belonging to the imidazolinone class, primarily used for controlling a wide range of grasses, broadleaf weeds, and woody plants. Its chemical structure can be described as 2-[4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl]-3-pyridinecarboxylic acid. The compound acts by inhibiting the enzyme acetohydroxy acid synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. This mechanism disrupts protein synthesis, leading to plant death while being relatively safe for mammals and birds as they obtain these amino acids from their diet rather than synthesizing them .
The synthesis of (R)-Imazapyr typically involves multiple steps starting from pyridine derivatives. One common method includes the reaction of 2-amino-3-pyridinecarboxylic acid with suitable imidazolinone precursors under controlled conditions to yield (R)-Imazapyr. The process requires careful monitoring of temperature and pH to ensure the desired stereochemistry is achieved .
(R)-Imazapyr is widely utilized in agricultural practices due to its effectiveness as a broad-spectrum herbicide. Its applications include:
- Forest Management: Used to control unwanted vegetation in forested areas.
- Site Preparation: Applied prior to planting crops or trees to eliminate competition.
- Rights-of-Way Maintenance: Effective in managing vegetation along roadsides and utility corridors.
- Aquatic Environments: Employed in some formulations for controlling invasive species in water bodies .
Studies have indicated that (R)-Imazapyr interacts minimally with non-target organisms due to its specific mode of action targeting plant enzymes. Research has shown that it does not significantly affect mammalian systems concerning hematology or clinical chemistry parameters after exposure. Furthermore, its rapid excretion from the body minimizes potential accumulation and toxicity risks in wildlife .
Several compounds exhibit similar herbicidal properties to (R)-Imazapyr, including:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Glyphosate | N-(phosphonomethyl)glycine | Broad-spectrum herbicide; targets EPSPS enzyme |
| Sulfometuron methyl | 1-(2-methoxycarbonyl)urea | Selective for certain grasses; systemic action |
| Triclopyr | 3,5,6-trichloro-2-pyridinyloxyacetic acid | Primarily targets woody plants; systemic herbicide |
(R)-Imazapyr stands out due to its specific inhibition of acetohydroxy acid synthase, making it effective against a broad range of plant species while having low toxicity to non-target organisms . Unlike glyphosate, which affects a broader spectrum of plants indiscriminately, (R)-Imazapyr's selectivity allows for more targeted applications in sensitive environments.








